N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H13ClFN3O2S and its molecular weight is 401.8 g/mol. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests a variety of biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a unique molecular structure featuring:
- Chloro and methyl substitutions on the phenyl ring.
- A fluorinated benzothienopyrimidine core , which is known for its diverse biological activities.
Structural Formula
Key Properties
Property | Value |
---|---|
Molecular Weight | 441.88 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, studies on Mannich bases, which share structural characteristics with N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, indicate that they can inhibit the proliferation of various cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
In particular, the cytotoxicity of related compounds was reported to be significantly higher than that of standard chemotherapeutics such as 5-fluorouracil .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA topoisomerase : This enzyme is crucial for DNA replication and repair. Inhibition can lead to increased DNA damage and apoptosis in cancer cells.
- Alkylation of cellular glutathione : This may disrupt cellular redox balance and enhance cytotoxicity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar benzothienopyrimidine derivatives have been studied for their activity against various pathogens, including bacteria and fungi. The structure-activity relationship indicates that modifications in the substituents can enhance efficacy against specific microbial strains .
Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of related compounds, researchers found that certain derivatives demonstrated cytotoxicity up to 5.2 times greater than that of 5-fluorouracil against human colon cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological potency .
Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial effectiveness of benzothienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with fluorinated groups exhibited increased antibacterial activity compared to their non-fluorinated counterparts .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O2S/c1-10-5-6-11(20)7-13(10)23-15(25)8-24-9-22-17-16-12(21)3-2-4-14(16)27-18(17)19(24)26/h2-7,9H,8H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTWMGYDGKQZEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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